![molecular formula C14H28N4O2Si3 B1244965 7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine](/img/structure/B1244965.png)
7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine
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Overview
Description
7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine is a silyl ether that is 2,6-dihydroxypurine carrying three trimethylsilyl substituents at positions O-2, O-6 and N-7. It is a silyl ether, a member of purines and a N-silyl compound.
Scientific Research Applications
Chromatographic Analysis
Studies have focused on the development of gas-liquid chromatographic methods for analyzing purine and pyrimidine bases, including derivatives like 7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine. These methods are essential for quantitatively analyzing these compounds at various levels, ranging from macro to micro scales (Gehrke & Lakings, 1971). Similarly, chromatographic and spectrometric studies have been conducted on trimethylsilyl derivatives of purines and pyrimidines, highlighting their usefulness in identifying and determining the structure of related compounds isolated from biological samples (Muni, Altschuler, & Neicheril, 1972).
Spectrometric Studies
Mass spectrometry studies have shown that trimethylsilylation of certain purine nucleosides results in the formation of specific oxidized compounds. This reaction, and the resulting products, are potentially useful for characterizing purine nucleosides (von Minden et al., 1972).
Nucleoside Synthesis
Research has also explored the synthesis of nucleosides, such as the one-pot preparation of 6-oxopurine ribonucleosides, using trimethylsilyl derivatives. This method has been shown to be highly effective and stable for synthesizing these nucleosides (Dudycz & Wright, 1984).
Glycosylation Studies
Glycosylation of chloropurines, using N-trimethylsilylated purine derivatives, has been studied to optimize the selectivity towards specific isomers, which is crucial for further purine transformations (Tranová & Stýskala, 2021).
Radiation-Induced DNA Damage Analysis
Trimethylsilyl derivatives have been utilized in gas chromatography-mass spectrometry for studying radiation-induced damage to DNA, facilitating the quantitative analysis of modified purine and pyrimidine bases (Fuciarelli et al., 1989).
properties
Product Name |
7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine |
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Molecular Formula |
C14H28N4O2Si3 |
Molecular Weight |
368.65 g/mol |
IUPAC Name |
trimethyl-(7-trimethylsilyl-2-trimethylsilyloxypurin-6-yl)oxysilane |
InChI |
InChI=1S/C14H28N4O2Si3/c1-21(2,3)18-10-15-12-11(18)13(19-22(4,5)6)17-14(16-12)20-23(7,8)9/h10H,1-9H3 |
InChI Key |
RQUWKIAIWSIBNW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C1C(=NC(=N2)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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